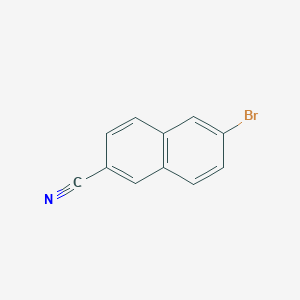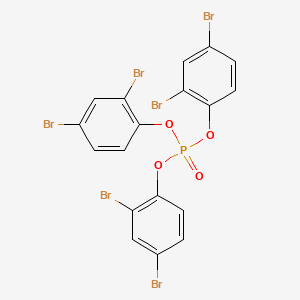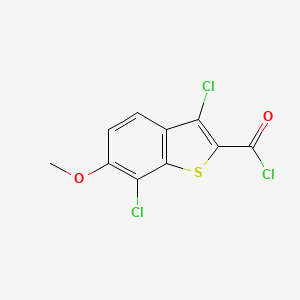![molecular formula C13H8F2O2 B1340665 4,4'-二氟-[1,1'-联苯]-2-羧酸 CAS No. 1841-44-7](/img/structure/B1340665.png)
4,4'-二氟-[1,1'-联苯]-2-羧酸
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4,4’-Difluoro-[1,1’-biphenyl]-2-carboxylic acid is an organic compound with the molecular formula C13H8F2O2 It is a derivative of biphenyl, where two fluorine atoms are substituted at the 4 and 4’ positions, and a carboxylic acid group is attached at the 2 position
科学研究应用
4,4’-Difluoro-[1,1’-biphenyl]-2-carboxylic acid has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and materials.
Biology: The compound can be used in the study of enzyme interactions and as a probe in biochemical assays.
Industry: Used in the production of specialty chemicals and materials with unique properties.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 4,4’-Difluoro-[1,1’-biphenyl]-2-carboxylic acid typically involves the following steps:
Starting Material: The synthesis begins with 4,4’-difluorobiphenyl.
Carboxylation: The introduction of the carboxylic acid group at the 2 position can be achieved through various carboxylation reactions. One common method involves the use of carbon dioxide under high pressure in the presence of a suitable catalyst.
Purification: The final product is purified using techniques such as recrystallization or chromatography to obtain the desired compound in high purity.
Industrial Production Methods: Industrial production of 4,4’-Difluoro-[1,1’-biphenyl]-2-carboxylic acid may involve large-scale carboxylation processes, utilizing continuous flow reactors to ensure efficient and consistent production. The use of advanced catalysts and optimized reaction conditions can enhance yield and reduce production costs.
化学反应分析
Types of Reactions: 4,4’-Difluoro-[1,1’-biphenyl]-2-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or other reduced forms.
Substitution: The fluorine atoms can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions under appropriate conditions.
Major Products:
Oxidation: Formation of quinones or other oxidized biphenyl derivatives.
Reduction: Formation of alcohols or other reduced derivatives.
Substitution: Formation of substituted biphenyl derivatives with various functional groups.
作用机制
The mechanism of action of 4,4’-Difluoro-[1,1’-biphenyl]-2-carboxylic acid involves its interaction with specific molecular targets. The fluorine atoms and carboxylic acid group can participate in hydrogen bonding, electrostatic interactions, and other non-covalent interactions with proteins, enzymes, or other biomolecules. These interactions can modulate the activity of the target molecules, leading to various biological effects.
相似化合物的比较
4,4’-Difluorobiphenyl: Lacks the carboxylic acid group, making it less reactive in certain chemical reactions.
2,2’-Difluorobiphenyl: Fluorine atoms are positioned differently, leading to different chemical and physical properties.
4,4’-Diiodobiphenyl: Substitution of fluorine with iodine results in different reactivity and applications.
Uniqueness: 4,4’-Difluoro-[1,1’-biphenyl]-2-carboxylic acid is unique due to the presence of both fluorine atoms and a carboxylic acid group, which confer distinct chemical reactivity and potential for diverse applications in various fields.
属性
IUPAC Name |
5-fluoro-2-(4-fluorophenyl)benzoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H8F2O2/c14-9-3-1-8(2-4-9)11-6-5-10(15)7-12(11)13(16)17/h1-7H,(H,16,17) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CHQPXZPHDTZKPT-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=C(C=C(C=C2)F)C(=O)O)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H8F2O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60564734 |
Source


|
| Record name | 4,4'-Difluoro[1,1'-biphenyl]-2-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60564734 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
234.20 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1841-44-7 |
Source


|
| Record name | 4,4'-Difluoro[1,1'-biphenyl]-2-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60564734 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![Spiro[4.5]decan-8-one](/img/structure/B1340582.png)













